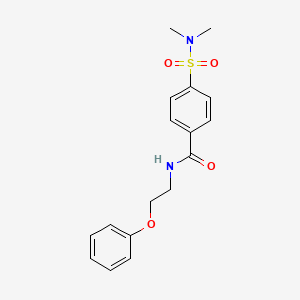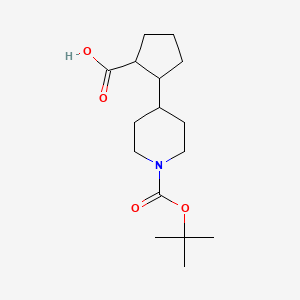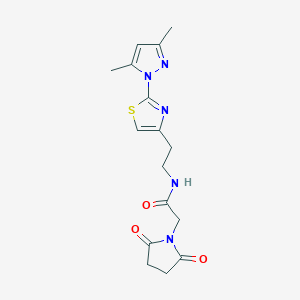![molecular formula C15H18N4O2 B2355630 1-Methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione CAS No. 2380034-50-2](/img/structure/B2355630.png)
1-Methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as MRS2500 and is a selective P2Y1 receptor antagonist.
Mécanisme D'action
The mechanism of action of 1-Methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione involves its ability to selectively block P2Y1 receptors. This receptor is activated by the nucleotides ATP and ADP, which are released from damaged cells and platelets. By blocking the activity of P2Y1 receptors, 1-Methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione may inhibit platelet aggregation, reduce inflammation, and modulate neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione have been studied in various systems. In platelets, this compound has been shown to inhibit ADP-induced aggregation. In smooth muscle cells, 1-Methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione has been shown to inhibit contraction induced by ATP. In the central nervous system, this compound has been shown to modulate neurotransmitter release.
Avantages Et Limitations Des Expériences En Laboratoire
1-Methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione has several advantages for lab experiments. It is a selective P2Y1 receptor antagonist, which means that it can be used to study the role of this receptor in various systems. However, there are also limitations to using this compound in lab experiments. It is a relatively new compound, and more research is needed to fully understand its effects. Additionally, it may have off-target effects that need to be considered.
Orientations Futures
There are several future directions for the study of 1-Methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione. One potential application is in the treatment of thrombotic disorders, such as stroke and heart attack. This compound may also have potential in the treatment of inflammatory disorders, such as rheumatoid arthritis. Additionally, more research is needed to fully understand the role of P2Y1 receptors in various systems, and how selective antagonists like 1-Methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione can be used to study these receptors.
Méthodes De Synthèse
The synthesis of 1-Methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione involves several steps. The starting material is 5-[(2-phenylethylamino)methyl]uracil, which is reacted with methyl isocyanate to form 1-Methyl-6-(methylamino)pyrimidine-2,4-dione. The resulting compound is then treated with formaldehyde and sodium cyanide to form 1-Methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione.
Applications De Recherche Scientifique
1-Methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione has been studied for its potential applications in scientific research. This compound has been shown to be a selective P2Y1 receptor antagonist, which means that it can block the activity of this receptor. P2Y1 receptors are involved in many physiological processes, including platelet aggregation, neurotransmitter release, and smooth muscle contraction. By blocking P2Y1 receptors, 1-Methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione may have therapeutic potential in the treatment of various diseases.
Propriétés
IUPAC Name |
1-methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-16-13-12(14(20)18-15(21)19(13)2)10-17-9-8-11-6-4-3-5-7-11/h3-7,17H,1,8-10H2,2H3,(H,18,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIASPKNSMRVTLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)NC1=O)CNCCC2=CC=CC=C2)N=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B2355554.png)

![2-chloro-N-[2-(2-methoxyethoxy)ethyl]-6-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B2355556.png)
![1-[(5-Chloropyridin-3-yl)methyl]-3,4-dihydro-2H-quinolin-3-amine](/img/structure/B2355558.png)
![N-(3-fluorobenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2355560.png)
![1-[(4-Propylphenyl)sulfonyl]piperazine](/img/structure/B2355561.png)

![4-cyano-N-[(1-methylpiperidin-4-yl)methyl]benzamide](/img/structure/B2355566.png)
![Ethyl 5-(4-fluoro-2-methylphenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2355567.png)

